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Compound Name: Tasimelteon-D5

Cat. No.: B3025766

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasimelteon, marketed under the brand name Hetlioz®, is a selective agonist for melatonin
receptors MT1 and MT2.[1][2] It is indicated for the treatment of Non-24-Hour Sleep-Wake
Disorder in totally blind individuals and nighttime sleep disturbances in Smith-Magenis
Syndrome.[1] As a circadian regulator, Tasimelteon helps to synchronize the master body clock
to a 24-hour day. The quantitative analysis of Tasimelteon in biological matrices is crucial for
pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and
clinical research.

This document provides detailed protocols for the extraction of Tasimelteon from human
plasma using liquid-liquid extraction (LLE) and a representative solid-phase extraction (SPE)
method. It also includes information on the analytical quantification by liquid chromatography-
tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of Tasimelteon

A summary of the key physicochemical properties of Tasimelteon is provided in the table below.
These properties are essential for developing and optimizing extraction and chromatographic
methods.
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Property Value Reference
Molecular Formula C15H1sNO2 [11[3]

Molar Mass 245.32 g/mol [1][3]
Water Solubility Slightly soluble [4]

LogP 2.43 (5]

pKa (Strongest Acidic) 15.74 [5]

pKa (Strongest Basic) -1.2 [5]

Protein Binding ~90% [5]

Signaling Pathway of Tasimelteon

Tasimelteon exerts its therapeutic effects by acting as an agonist at the MT1 and MT2
melatonin receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the
hypothalamus, the body's master circadian pacemaker. The activation of these G-protein
coupled receptors is involved in the regulation of circadian rhythms and sleep.

Figure 1: Tasimelteon's mechanism of action in the suprachiasmatic nucleus.

Experimental Protocols

This section details the methodologies for the extraction of Tasimelteon from human plasma.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human
Plasma

This protocol is based on a validated method for the quantification of Tasimelteon in human
plasma.

1. Materials and Reagents
e Human plasma (with anticoagulant, e.g., K2zEDTA)

e Tasimelteon reference standard
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o Tasimelteon-d5 (Internal Standard, IS)

o Ethyl acetate (HPLC grade)

o Acetonitrile (HPLC grade)

e Formic acid (AR grade)

e Deionized water

e Microcentrifuge tubes (1.5 mL)

o \ortex mixer

o Centrifuge

» Nitrogen evaporator

2. Sample Preparation Workflow

Figure 2: Liquid-Liquid Extraction workflow for Tasimelteon from plasma.

3. Detailed Procedure

e Pipette 200 pL of human plasma into a 1.5 mL microcentrifuge tube.

e Add 10 pL of Tasimelteon-d5 internal standard solution (concentration to be optimized
based on instrument sensitivity).

e Add 1 mL of ethyl acetate to the plasma sample.

o \Vortex the mixture for 5 minutes.

o Centrifuge the sample at 4000 rpm for 5 minutes.

o Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

» Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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» Reconstitute the dried residue in 200 pL of the mobile phase (Acetonitrile and 0.02% formic
acid buffer, 85:15 v/v).

» Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative Solid-Phase Extraction (SPE)
from Human Plasma

As a specific SPE protocol for Tasimelteon is not readily available in the literature, this
representative protocol is based on methods for similar small molecule drugs and the
physicochemical properties of Tasimelteon. A mixed-mode or reversed-phase sorbent would be
appropriate.

1. Materials and Reagents

e Human plasma (with anticoagulant, e.g., K2zEDTA)
» Tasimelteon reference standard

o Tasimelteon-d5 (Internal Standard, IS)

e Methanol (HPLC grade)

o Acetonitrile (HPLC grade)

o Deionized water

e Formic acid (AR grade)

o Ammonium hydroxide (AR grade)

e SPE cartridges (e.g., Oasis HLB, Strata-X)
e SPE vacuum manifold

e \ortex mixer

e Centrifuge
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» Nitrogen evaporator

2. SPE Workflow

Figure 3: Solid-Phase Extraction workflow for Tasimelteon from plasma.
3. Detailed Procedure

o Sample Pre-treatment: To 200 pL of plasma, add 10 pL of Tasimelteon-d5 IS and 200 pL of
2% formic acid in water. Vortex to mix.

o SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by
1 mL of deionized water.

» Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

o Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a gentle
vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

e Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar
interferences.

e Elution: Elute Tasimelteon and the IS from the cartridge with 1 mL of methanol into a clean
collection tube.

» Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at
40°C. Reconstitute the residue in 200 pL of the mobile phase.

o Analysis: Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The following are typical LC-MS/MS parameters for the analysis of Tasimelteon.
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Parameter

Condition

Liquid Chromatography

Agilent Zorbax, Eclipse, C18 (4.6 x 50 mm, 5

Column
pm)
) Acetonitrile and 0.02% formic acid buffer (85:15,
Mobile Phase
vIv)
Flow Rate 0.5 mL/min
Injection Volume 10 uL
Column Temperature 40°C

Mass Spectrometry

lonization Mode

Electrospray lonization (ESI), Positive

MS/MS Transition

Tasimelteon: To be optimized (e.g., m/z 246.1 ->
159.1)

Tasimelteon-d5: To be optimized (e.g., m/z
251.1 -> 164.1)

Dwell Time

200 ms

Quantitative Data Summary

The following table summarizes the quantitative performance of the LLE-based LC-MS/MS

method for Tasimelteon in human plasma.
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Parameter Result Reference
Linearity Range 0.30 - 299 ng/mL [6]
Lower Limit of Quantification

0.30 ng/mL [6]
(LLOQ)

Data not specified, but the
Mean Extraction Recovery method was successfully

applied.

Not explicitly reported, but the

use of a stable isotope-labeled
Matrix Effect internal standard is expected

to compensate for matrix

effects.

Cmax in Healthy Volunteers

314 £+ 147 ng/mL
(20 mg dose)

Tmax in Healthy Volunteers
(20 mg dose)

0.54+0.22 h

Discussion

The presented liquid-liquid extraction protocol offers a robust and validated method for the
quantification of Tasimelteon in human plasma. The use of ethyl acetate as the extraction
solvent provides good recovery for this moderately lipophilic compound. The subsequent LC-
MS/MS analysis with a stable isotope-labeled internal standard ensures high sensitivity and
specificity, minimizing the impact of potential matrix effects.

The representative solid-phase extraction protocol provides a viable alternative to LLE, which
can be more amenable to automation and high-throughput analysis. The choice of a reversed-
phase or mixed-mode sorbent allows for effective retention of Tasimelteon while enabling the
removal of endogenous plasma components through appropriate wash steps. Optimization of
the wash and elution solvents is critical to maximize recovery and minimize matrix interference.

For other biological matrices such as urine, where Tasimelteon is excreted in very small
amounts as the parent drug, a concentration step is likely necessary.[4][5] SPE would be the
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preferred method for urine samples. For tissue homogenates, a protein precipitation step
followed by either LLE or SPE would be required to remove the high protein content before
extraction.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for
the extraction and quantification of Tasimelteon in biological matrices. The choice between LLE
and SPE will depend on the specific requirements of the study, such as sample throughput,
required sensitivity, and available instrumentation. Both methods, when properly validated, can
provide accurate and reliable data for pharmacokinetic and other related studies of
Tasimelteon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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